Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-
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Overview
Description
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] is a chemical compound known for its unique structure and properties. This compound features a silane core with two trimethylsilyl groups attached to a 5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl bis(oxy) moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] typically involves the reaction of 5,5-dimethyl-1,3-cyclohexadiene-1,3-diol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
5,5-dimethyl-1,3-cyclohexadiene-1,3-diol+2(trimethylchlorosilane)→Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-]+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane linkages.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Siloxane linkages.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves the interaction of its silane groups with various molecular targets. The trimethylsilyl groups can form stable bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Silane, 2,5-cyclohexadiene-1,4-diylbis[trimethyl-]
- Silane, 1,3-cyclohexadiene-1,3-diylbis[trimethyl-]
Uniqueness
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 5,5-dimethyl groups enhances the steric hindrance around the silane core, making it more resistant to hydrolysis and other degradation processes.
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other silane derivatives.
Properties
CAS No. |
63559-15-9 |
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Molecular Formula |
C14H28O2Si2 |
Molecular Weight |
284.54 g/mol |
IUPAC Name |
(3,3-dimethyl-5-trimethylsilyloxycyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H28O2Si2/c1-14(2)10-12(15-17(3,4)5)9-13(11-14)16-18(6,7)8/h9-10H,11H2,1-8H3 |
InChI Key |
UVNLFFFDTPGXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
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